molecular formula C10H13NO4 B1232019 N-Acetylnorepinephrine CAS No. 30959-88-7

N-Acetylnorepinephrine

Cat. No.: B1232019
CAS No.: 30959-88-7
M. Wt: 211.21 g/mol
InChI Key: WEFKVTFPZQEBGF-JTQLQIEISA-N
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Description

N-Acetylnorepinephrine (CAS 30959-88-7; molecular formula: C₁₀H₁₃NO₄) is an acetylated derivative of norepinephrine, a key catecholamine neurotransmitter and hormone involved in stress responses and blood pressure regulation . The acetylation of norepinephrine’s primary amine group alters its physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. This modification reduces its direct adrenergic activity but may enhance its role as a metabolic intermediate or prodrug . Enzymatic studies indicate that this compound is formed via the oxidation of N-acetyldopamine, with enzymatic conversion rates being 100-fold faster than nonenzymatic pathways, highlighting its dynamic role in biological systems .

Properties

CAS No.

30959-88-7

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C10H13NO4/c1-6(12)11-5-10(15)7-2-3-8(13)9(14)4-7/h2-4,10,13-15H,5H2,1H3,(H,11,12)/t10-/m0/s1

InChI Key

WEFKVTFPZQEBGF-JTQLQIEISA-N

SMILES

CC(=O)NCC(C1=CC(=C(C=C1)O)O)O

Isomeric SMILES

CC(=O)NC[C@@H](C1=CC(=C(C=C1)O)O)O

Canonical SMILES

CC(=O)NCC(C1=CC(=C(C=C1)O)O)O

Other CAS No.

30959-88-7

Synonyms

N-acetylnorepinephrine
N-ANEP

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural and pharmacological differences between N-Acetylnorepinephrine and related compounds:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Pharmacological Role
This compound 30959-88-7 C₁₀H₁₃NO₄ 211.21 Acetylated amine, catechol moiety Metabolic intermediate; reduced adrenergic activity
Norepinephrine 51-41-2 C₈H₁₁NO₃ 169.18 Primary amine, catechol moiety Potent α/β-adrenergic agonist; vasopressor
O-Acetyl Phenylephrine N/A C₁₁H₁₅NO₃ 209.25 Acetylated hydroxyl, phenylethylamine Prodrug; hydrolyzed to phenylephrine (α₁-agonist)
Epinephrine 51-43-4 C₉H₁₃NO₃ 183.20 Primary amine, catechol moiety α/β-adrenergic agonist; treats anaphylaxis, cardiac arrest
Norparanephrine 32655-70-2 C₉H₁₃NO₂ 167.20 Phenylethylamine, para-hydroxy group Limited adrenergic activity; structural analog

Pharmacological and Metabolic Differences

  • Receptor Affinity: Norepinephrine exhibits high potency at α₁, α₂, and β₁ receptors, making it sixfold more potent than phenylephrine in clinical vasopressor applications . In contrast, this compound’s acetyl group diminishes direct receptor binding, shifting its role toward metabolism or excretion .
  • Enzymatic Conversion: this compound is enzymatically converted to N-acetylarterenone, a ketone derivative, whereas norepinephrine is metabolized to normetanephrine and vanillylmandelic acid .

Clinical and Research Implications

  • Norepinephrine vs. Acetylated Derivatives: The acetylated form’s reduced receptor activity limits its direct therapeutic use but positions it as a biomarker for catecholamine metabolism studies. For example, elevated urinary this compound may indicate altered norepinephrine turnover in neurodegenerative diseases .
  • Comparative Potency: Phenylephrine, a non-catecholamine α₁-agonist, is less potent than norepinephrine but is preferred in specific clinical scenarios (e.g., spinal anesthesia) due to its selectivity and slower metabolism . Structural modifications like acetylation or hydroxyl substitution (as in O-Acetyl Phenylephrine) further refine these properties .

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